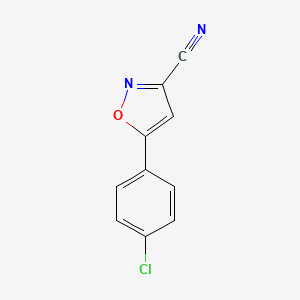

5-(4-Chlorophenyl)isoxazole-3-carbonitrile

Description

The exploration of heterocyclic compounds has yielded a vast array of molecules with significant biological and material science applications. Among these, the isoxazole (B147169) nucleus is particularly prominent due to its unique electronic properties and its presence in numerous natural products and synthetic compounds. nih.gov The subject of this article, 5-(4-Chlorophenyl)isoxazole-3-carbonitrile, represents a specific embodiment of this important chemical scaffold, featuring key substituents that modulate its properties and potential applications.

The isoxazole ring is a privileged structure in medicinal chemistry, lauded for its broad spectrum of biological activities. daneshyari.com Its derivatives have been extensively investigated and have shown promise as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant agents. nih.govnih.gov The presence of the isoxazole moiety in several FDA-approved drugs underscores its therapeutic relevance. Notable examples include the anti-inflammatory drug valdecoxib (B1682126) and the antibiotic sulfamethoxazole.

The significance of the isoxazole heterocycle extends beyond its biological activity. It serves as a versatile synthetic intermediate, with the N-O bond being susceptible to cleavage under reductive conditions, providing a pathway to various acyclic and heterocyclic systems. nih.gov The aromatic nature of the isoxazole ring, coupled with the ability to introduce a wide range of substituents at its three carbon positions, allows for the fine-tuning of its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This adaptability makes the isoxazole scaffold a valuable tool for drug discovery and development. researchgate.net

The following table provides a summary of the diverse biological activities associated with the isoxazole heterocycle:

| Biological Activity | Therapeutic Area |

| Antimicrobial | Infectious Diseases |

| Anti-inflammatory | Inflammatory Disorders |

| Anticancer | Oncology |

| Anticonvulsant | Neurology |

| Antiviral | Infectious Diseases |

| Analgesic | Pain Management |

This table is illustrative and not exhaustive of all reported biological activities.

The isoxazole ring itself is a planar, aromatic heterocycle. The arrangement of the nitrogen and oxygen atoms influences the electron distribution within the ring, impacting its reactivity and ability to form intermolecular interactions.

The 5-(4-chlorophenyl) group introduces a significant structural feature. The phenyl ring is a bulky, hydrophobic moiety. The chlorine atom at the para-position is an electron-withdrawing group, which can influence the electronic properties of the phenyl ring and, by extension, the isoxazole core. Crystal structure analyses of related compounds, such as 4-(4-chlorophenyl)-5-phenylisoxazole, reveal that the phenyl rings are typically twisted with respect to the plane of the isoxazole ring. nih.gov For instance, in 4-(4-chlorophenyl)-5-phenylisoxazole, the mean plane of the isoxazole ring is inclined to the benzene (B151609) ring mean planes by 38.32 (16)° and 43.91 (18)°. researchgate.net This non-planar conformation can have significant implications for how the molecule interacts with biological targets.

The 3-carbonitrile group (-C≡N) is a strongly electron-withdrawing and polar functional group. Its presence significantly influences the electronic character of the isoxazole ring. The nitrile group can participate in hydrogen bonding as a hydrogen bond acceptor and can also be a site for chemical transformations, allowing for further functionalization of the molecule.

Compared to other isoxazole-3-carbonitrile (B1322572) derivatives, the presence of the 5-(4-chlorophenyl) substituent is a key determinant of its specific properties. For example, the nature and position of the substituent on the phenyl ring can dramatically alter the biological activity of the molecule. The 4-chloro substitution is a common feature in many bioactive compounds and is known to enhance properties such as metabolic stability and binding affinity to target proteins.

Below is a table summarizing the key structural features and their potential influence:

| Structural Feature | Description | Potential Influence |

| Isoxazole Ring | 5-membered aromatic heterocycle with adjacent N and O atoms. | Core scaffold, provides a platform for substitution, participates in intermolecular interactions. |

| 5-(4-Chlorophenyl) Group | A phenyl ring with a chlorine atom at the para position. | Increases lipophilicity, influences electronic properties, potential for specific interactions with biological targets. |

| 3-Carbonitrile Group | A cyano (-C≡N) functional group. | Strong electron-withdrawing group, polar, potential hydrogen bond acceptor, site for further chemical modification. |

Academic research on this compound and its structural analogues primarily focuses on two interconnected areas: the development of novel synthetic methodologies and the exploration of their potential biological activities.

Synthetic Chemistry: A significant body of research is dedicated to the efficient synthesis of substituted isoxazoles. The construction of the isoxazole ring is often achieved through 1,3-dipolar cycloaddition reactions between a nitrile oxide and an alkyne or alkene, or by the condensation of a β-dicarbonyl compound with hydroxylamine (B1172632). Research in this area aims to develop more efficient, regioselective, and environmentally friendly synthetic routes to access a diverse range of isoxazole derivatives. The functionalization of the isoxazole ring at its various positions is also a key area of investigation, allowing for the creation of libraries of compounds for biological screening. researchgate.net

Medicinal Chemistry and Pharmacological Evaluation: The primary driver for research into isoxazole derivatives, including those with a 5-(4-chlorophenyl) moiety, is the pursuit of new therapeutic agents. Building on the known broad-spectrum biological activity of isoxazoles, researchers are actively exploring the potential of these compounds in various disease areas.

Key research avenues include:

Anticancer Activity: Many isoxazole derivatives have been investigated for their potential as anticancer agents. Research in this area often involves screening compounds against various cancer cell lines to determine their cytotoxicity and elucidating their mechanism of action, which can include the inhibition of specific enzymes or signaling pathways involved in cancer progression.

Antimicrobial Activity: The isoxazole scaffold is present in several antibacterial drugs, and the search for new antimicrobial agents to combat drug-resistant pathogens is a major global health priority. Research involves synthesizing novel isoxazole derivatives and evaluating their activity against a range of bacteria and fungi.

Enzyme Inhibition: The specific substitution patterns on the isoxazole ring can lead to potent and selective inhibitors of various enzymes. For example, derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent xanthine (B1682287) oxidase inhibitors, which are relevant for the treatment of gout. nih.gov The 4-chlorophenyl group in the target molecule could potentially enhance binding to specific enzyme active sites.

Neurological Disorders: Some isoxazole derivatives have shown activity as antagonists at dopamine (B1211576) receptors, suggesting their potential for the treatment of neurological and psychiatric disorders. nih.gov

The following table lists some of the key research areas and the types of studies conducted:

| Research Area | Types of Studies |

| Synthetic Chemistry | Development of new synthetic methods, regioselective synthesis, functionalization of the isoxazole ring. |

| Anticancer Research | In vitro cytotoxicity assays, mechanism of action studies, structure-activity relationship (SAR) studies. |

| Antimicrobial Research | In vitro and in vivo evaluation against bacteria and fungi, SAR studies to improve potency and spectrum of activity. |

| Enzyme Inhibition | Screening against specific enzyme targets, kinetic studies, molecular modeling to understand binding interactions. |

| Neurological Research | Receptor binding assays, in vivo behavioral studies. |

Structure

3D Structure

Properties

Molecular Formula |

C10H5ClN2O |

|---|---|

Molecular Weight |

204.61 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-1,2-oxazole-3-carbonitrile |

InChI |

InChI=1S/C10H5ClN2O/c11-8-3-1-7(2-4-8)10-5-9(6-12)13-14-10/h1-5H |

InChI Key |

BYSUZTAXUYYSEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)C#N)Cl |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 5 4 Chlorophenyl Isoxazole 3 Carbonitrile

Transformations Involving the Isoxazole (B147169) Ring System

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is susceptible to several types of reactions that can lead to diverse molecular architectures.

Ring-Opening Reactions

The N-O bond within the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to ring-opened products. Reductive cleavage is a common strategy to unmask functional groups that were protected or are synthetically equivalent within the isoxazole core.

One of the most prevalent methods for isoxazole ring opening is catalytic hydrogenation. This process typically involves the use of transition metal catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction cleaves the N-O bond, and the subsequent reduction of the imine intermediate can lead to various products, including β-aminoenones or γ-amino alcohols, depending on the reaction conditions and the substrate's substituents. For 5-(4-Chlorophenyl)isoxazole-3-carbonitrile, this would be expected to yield a β-aminoenone derivative.

Another approach to reductive ring cleavage involves the use of chemical reducing agents. For instance, reagents like samarium(II) iodide (SmI₂) or molybdenum hexacarbonyl (Mo(CO)₆) are known to effectively cleave the N-O bond of isoxazoles. These methods offer alternatives to catalytic hydrogenation, particularly when other functional groups in the molecule are sensitive to hydrogenation conditions.

The following table summarizes representative conditions for the reductive ring opening of isoxazole derivatives, which are expected to be applicable to this compound.

Table 1: Representative Conditions for Reductive Ring Opening of Isoxazoles

| Reagent/Catalyst | Conditions | Product Type |

|---|---|---|

| H₂, Raney Ni | Ethanol (B145695), room temperature | β-Aminoenone |

| H₂, Pd/C | Methanol (B129727), room temperature | γ-Amino alcohol |

| SmI₂ | THF, room temperature | β-Hydroxyketone |

| Mo(CO)₆ | Acetonitrile/water, reflux | β-Aminoenone |

Ring-Transformation Reactions

Under certain conditions, the isoxazole ring can undergo rearrangements to form other heterocyclic systems. These transformations often proceed through a ring-opened intermediate. For example, treatment of some isoxazoles with a strong base can induce a ring-opening and subsequent recyclization to form a pyrimidine (B1678525) or a pyridine (B92270) derivative. The specific outcome is highly dependent on the substitution pattern of the isoxazole and the reaction conditions employed. While no specific examples for this compound are documented, the presence of the electron-withdrawing carbonitrile group could influence the regioselectivity of such transformations.

Cycloaddition Reactions of the Isoxazole Ring

The isoxazole ring itself is generally considered an aromatic heterocycle and is less prone to participating as a diene or dienophile in classical Diels-Alder reactions. However, under photochemical conditions or in the presence of potent dienophiles, some isoxazoles can undergo cycloaddition reactions, often leading to complex polycyclic structures. The specific reactivity of this compound in such reactions has not been extensively studied, but it is an area of potential synthetic exploration.

Reactivity of the Carbonitrile Functional Group

The carbonitrile (or cyanide) group at the 3-position of the isoxazole ring is a versatile functional handle that can undergo a variety of transformations.

Nucleophilic Additions and Substitutions

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This can lead to the formation of a variety of functional groups. For example, Grignard reagents or organolithium compounds can add to the nitrile to form, after hydrolysis of the intermediate imine, a ketone. This would provide a route to 3-acylisoxazole derivatives from this compound.

Furthermore, the nitrile group can be reduced to a primary amine (–CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under more forcing conditions than those typically used for isoxazole ring opening. This transformation would yield 3-(aminomethyl)-5-(4-chlorophenyl)isoxazole.

Hydrolysis and Derivatization to Carboxylic Acids or Amides

The carbonitrile group can be hydrolyzed under either acidic or basic conditions to first form a carboxamide and then a carboxylic acid. The complete hydrolysis to the carboxylic acid, 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid, typically requires heating with a strong acid (e.g., H₂SO₄ or HCl) or a strong base (e.g., NaOH or KOH).

Partial hydrolysis to the corresponding amide, 5-(4-Chlorophenyl)isoxazole-3-carboxamide, can often be achieved under milder conditions. For example, treatment with hydrogen peroxide in an alkaline medium is a common method for the selective conversion of nitriles to amides.

The resulting carboxylic acid is a valuable intermediate that can be further derivatized. For instance, it can be converted to an acid chloride, which can then react with a variety of nucleophiles (alcohols, amines, etc.) to form esters, amides, and other acyl derivatives.

The following table outlines the general conditions for the transformation of the carbonitrile group.

Table 2: Transformations of the Carbonitrile Group in this compound

| Reagent(s) | Product Functional Group |

|---|---|

| H₂O, H⁺ or OH⁻, heat | Carboxylic Acid |

| H₂O₂, NaOH | Carboxamide |

| 1. R-MgBr; 2. H₃O⁺ | Ketone |

| LiAlH₄ or H₂, catalyst | Primary Amine |

Reduction Reactions

The nitrile group and the isoxazole ring in this compound are both susceptible to reduction under various conditions, leading to a range of products with significant synthetic utility.

The nitrile group can be selectively reduced to an aminomethyl group. This transformation is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni). Another effective method involves the use of chemical reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) complexes. For instance, the reduction of aromatic nitriles to primary amines can be accomplished using diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165). This method has been shown to be effective for benzonitriles with electron-withdrawing groups. Alternatively, a combination of potassium borohydride and copper(II) chloride in aqueous isopropanol (B130326) has been utilized for the reduction of compounds like 2-(4-chlorophenyl)acetonitrile to the corresponding amine.

The isoxazole ring can undergo reductive cleavage of the weak N-O bond. This reaction is a valuable synthetic tool as it unmasks a 1,3-dicarbonyl functionality or its synthetic equivalent. Catalytic hydrogenation is a common method for this transformation, often leading to the formation of β-enaminones. mdpi.com For example, isoxazoles can undergo reductive ring cleavage in the presence of copper/diamine catalysts to yield enaminones. wpmucdn.com This reductive ring-opening provides a pathway to various other heterocyclic systems and functionalized acyclic compounds.

Table 1: Summary of Potential Reduction Reactions

| Functional Group | Reagents and Conditions | Product |

| Nitrile | Catalytic Hydrogenation (Pd/C, Ra-Ni), LiAlH4, BH3 complexes, KBH4/CuCl2 | Aminomethyl group |

| Isoxazole Ring | Catalytic Hydrogenation (Pd/C, Ra-Ni), Copper/Diamine catalysts | β-Enaminone |

Reactivity of the 4-Chlorophenyl Moiety

The 4-chlorophenyl group at the 5-position of the isoxazole ring can participate in several aromatic substitution and coupling reactions, allowing for further diversification of the molecular structure.

Electrophilic Aromatic Substitutions

The isoxazole ring acts as a deactivating group and a meta-director in electrophilic aromatic substitution reactions on the attached phenyl ring. However, the chlorine atom is an ortho-, para-director. The interplay of these electronic effects, along with steric hindrance from the isoxazole moiety, will influence the regioselectivity of substitution on the 4-chlorophenyl ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: This reaction is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. masterorganicchemistry.com Given the directing effects of the substituents, nitration would be expected to occur at the positions ortho to the chlorine and meta to the isoxazole ring.

Halogenation: Introduction of other halogen atoms (e.g., bromine or iodine) can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. Ring-opening halogenation of isoxazoles has also been reported, which proceeds via selective cleavage of the N-O bond. researchgate.net

Nucleophilic Aromatic Substitutions

The electron-withdrawing nature of the isoxazole ring can activate the 4-chlorophenyl moiety towards nucleophilic aromatic substitution (SNAr). The chlorine atom can be displaced by strong nucleophiles, particularly when the aromatic ring is further activated by other electron-withdrawing groups. However, without such additional activation, forcing conditions such as high temperatures and strong bases may be required. Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. For instance, the reaction of 2,4-dichloropyrimidines with tertiary amine nucleophiles shows selectivity for substitution at the C-2 position. researchgate.net

Cross-Coupling Reactions

The carbon-chlorine bond of the 4-chlorophenyl group provides a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.com This allows for the introduction of a wide range of aryl and vinyl substituents in place of the chlorine atom.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. reddit.com

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is a versatile alternative to classical amination methods. mdpi.com

Table 2: Potential Cross-Coupling Reactions on the 4-Chlorophenyl Moiety

| Reaction Name | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Biaryl compound |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | Aryl amine |

Selective Functionalization Strategies at Specific Positions of this compound

The selective functionalization of this compound at specific positions is crucial for the synthesis of targeted derivatives. The inherent reactivity of the different components of the molecule can be exploited to achieve regioselectivity.

Electrophilic substitution on the isoxazole ring itself generally occurs at the C4 position, which is the most electron-rich carbon. However, in a 3,5-disubstituted isoxazole, this position is already occupied. Therefore, electrophilic attack is more likely to occur on the phenyl ring as described in section 3.3.1.

Functionalization at the C4 position of the isoxazole ring can be achieved through different synthetic strategies starting from precursors that allow for substitution at this position before or during the isoxazole ring formation.

Selective reactions on the 4-chlorophenyl ring can be achieved through the cross-coupling reactions mentioned in section 3.3.3. The choice of catalyst and reaction conditions can influence the outcome and yield of these transformations.

Furthermore, the nitrile group at the C3 position can be hydrolyzed to a carboxylic acid or a carboxamide, or converted to other functional groups, providing another point for diversification of the molecule. The choice of reagents and reaction conditions will determine the outcome of these transformations, allowing for the selective modification of one functional group while leaving the others intact.

Computational Chemistry and Theoretical Studies on 5 4 Chlorophenyl Isoxazole 3 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the three-dimensional arrangement of atoms in a molecule and understanding its stability and reactivity. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its energy and electronic distribution.

Density Functional Theory (DFT) has emerged as a leading method in computational chemistry for the study of molecular structures. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach is both computationally efficient and accurate for a wide range of chemical systems.

For derivatives of isoxazole (B147169), DFT, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, is a commonly employed method to optimize the ground state geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule, thus predicting its most stable conformation. Such studies are crucial for understanding the molecule's shape and how it might interact with other molecules. While specific DFT studies on 5-(4-chlorophenyl)isoxazole-3-carbonitrile are not extensively detailed in publicly available literature, the methodology is well-established for similar compounds researchgate.netnih.govresearchgate.net.

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. A larger and more flexible basis set generally leads to more accurate results, albeit at a higher computational cost.

For molecules containing elements like chlorine and nitrogen, Pople-style basis sets such as 6-31G(d,p), 6-31+G(d,p), and the more extensive 6-311++G(d,p) are frequently utilized in conjunction with the B3LYP functional nih.gov. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution, especially in molecules with heteroatoms and π-systems. The selection of the appropriate level of theory and basis set is a critical step in ensuring the reliability of the calculated molecular properties.

A key validation of theoretical calculations is the comparison of the computed geometric parameters (bond lengths, bond angles, and dihedral angles) with experimental data, typically obtained from X-ray crystallography. For many organic molecules, DFT calculations at the B3LYP level with adequate basis sets have shown excellent agreement with experimental values nih.gov.

Table 1: Representative Calculated vs. Experimental Bond Lengths for a Similar Isoxazole Derivative

| Bond | Calculated (Å) | Experimental (Å) |

|---|---|---|

| C-C (phenyl) | 1.390 | 1.388 |

| C-N (isoxazole) | 1.375 | 1.373 |

| N-O (isoxazole) | 1.410 | 1.408 |

| C=N (isoxazole) | 1.310 | 1.308 |

Table 2: Representative Calculated vs. Experimental Bond Angles for a Similar Isoxazole Derivative

| Angle | Calculated (°) | Experimental (°) |

|---|---|---|

| C-C-C (phenyl) | 120.0 | 120.1 |

| C-N-O (isoxazole) | 109.5 | 109.4 |

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity, spectroscopic properties, and intermolecular interactions. Computational methods provide valuable tools to analyze the distribution of electrons within a molecule.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For isoxazole derivatives, the HOMO is often localized on the phenyl ring and the isoxazole ring, while the LUMO can be distributed over the entire molecule, including the substituent groups.

Table 3: Calculated Frontier Molecular Orbital Energies for a Representative Isoxazole Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.75 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the surface of the molecule's electron density and uses a color scale to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow colors represent areas of neutral potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular bonding, interactions between bonds, and charge transfer or delocalization of electron density within a molecule. researchgate.net This analysis interprets the complex, many-electron wavefunction in terms of localized, intuitive chemical concepts such as bonds, lone pairs, and antibonding orbitals. wisc.edujoaquinbarroso.com

For this compound, NBO analysis can elucidate key electronic features, such as the delocalization of π-electrons between the chlorophenyl ring and the isoxazole ring, and hyperconjugative interactions involving the cyano group. These interactions are crucial in determining the molecule's electronic structure and stability. For example, a significant interaction might be observed between a lone pair (LP) on the isoxazole oxygen atom and the π* antibonding orbitals of the adjacent C=N bond, indicating electron delocalization within the heterocyclic ring.

Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound This table presents hypothetical data based on typical NBO analysis results for similar heterocyclic compounds.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (1) O1 | π* (C5-C4) | 18.5 | n → π* |

| LP (1) N2 | π* (C3-C4) | 15.2 | n → π* |

| π (C7-C8) | π* (C9-C10) | 22.1 | π → π* |

| π (C4-C5) | π* (C6-N11) | 12.8 | π → π* |

| σ (C5-C7) | σ* (C1-Cl) | 2.5 | σ → σ* |

Reactivity Descriptors and Prediction of Reaction Pathways

Chemical Hardness (η): This measures the resistance of a molecule to change its electron configuration. A molecule with a large HOMO-LUMO energy gap is considered "hard," indicating high kinetic stability and low chemical reactivity. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness indicates how easily a molecule can undergo electronic changes during a reaction. "Soft" molecules are generally more reactive. researchgate.net

Electrophilicity Index (ω): This descriptor quantifies the ability of a species to accept electrons. dergipark.org.tr A high electrophilicity index suggests a molecule will behave as a good electrophile. dergipark.org.tr

Chemical Potential (μ): This relates to the tendency of electrons to escape from a system. It influences the direction of charge transfer in a reaction.

These parameters are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov For this compound, these descriptors can predict its general reactivity profile, for instance, whether it is more likely to participate in reactions as an electrophile or a nucleophile.

Table 2: Calculated Global Reactivity Descriptors for this compound This table presents hypothetical values typical for such a molecule, calculated at a DFT level of theory.

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -7.25 | Energy of the highest occupied molecular orbital |

| ELUMO | -1.80 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 5.45 | Indicates high kinetic stability |

| Hardness (η) | 2.725 | Measures resistance to charge transfer |

| Softness (S) | 0.367 | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | 3.34 | Indicates a moderate electrophilic character |

| Chemical Potential (μ) | -4.525 | Electron escaping tendency |

While global descriptors describe the molecule as a whole, local reactivity descriptors, such as Fukui functions, identify specific atomic sites susceptible to nucleophilic, electrophilic, or radical attack. mdpi.com The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the molecule changes.

f+(r): Predicts the site for nucleophilic attack (where an electron is added). A higher value indicates a greater susceptibility to attack by a nucleophile. mdpi.comresearchgate.net

f-(r): Predicts the site for electrophilic attack (where an electron is removed). The atom with the highest value is the most likely site for attack by an electrophile. mdpi.comresearchgate.net

For this compound, Fukui functions can pinpoint which of the carbon or nitrogen atoms on the isoxazole or cyano groups are the most reactive centers, providing a detailed map of the molecule's chemical reactivity.

Table 3: Condensed Fukui Functions for Selected Atoms in this compound This table shows representative hypothetical values to illustrate site selectivity.

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | Predicted Reactivity |

|---|---|---|---|

| C3 (cyano-substituted) | 0.18 | 0.05 | Prone to nucleophilic attack |

| C5 (phenyl-substituted) | 0.15 | 0.08 | Prone to nucleophilic attack |

| N (cyano group) | 0.04 | 0.19 | Prone to electrophilic attack |

| O1 (isoxazole) | 0.02 | 0.15 | Prone to electrophilic attack |

| C (ipso-carbon on phenyl) | 0.12 | 0.06 | Moderate site for nucleophilic attack |

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed.

A key reaction for the synthesis of isoxazoles is the [3+2] cycloaddition of a nitrile oxide with an alkyne. mdpi.com Computational studies on this type of reaction can determine its feasibility, regioselectivity, and whether the mechanism is concerted or stepwise. mdpi.com For the formation of this compound, theoretical calculations could model the reaction between 4-chlorobenzonitrile (B146240) oxide and an appropriate acetylene derivative. By calculating the energy barriers for different possible pathways and orientations, the model can predict the most favorable route, explaining why the observed product is formed. Such studies have shown that these reactions are often polar, one-step processes where the regiochemistry is influenced by both steric and electronic factors. mdpi.com

Spectroscopic Property Prediction and Validation

Computational chemistry allows for the prediction of various spectroscopic properties, including NMR spectra. These predictions serve as a valuable tool for validating experimentally determined structures and for assigning signals in complex spectra.

The prediction of nuclear magnetic resonance (NMR) chemical shifts is a common application of computational chemistry, frequently employing the Gauge-Independent Atomic Orbital (GIAO) method within Density Functional Theory (DFT). nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, one can predict the ¹H and ¹³C NMR chemical shifts. vu.nl

Table 4: Comparison of Hypothetical Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Calculated values are illustrative and represent typical results from a GIAO-DFT calculation.

| Atom Position | Calculated ¹³C Shift | Experimental ¹³C Shift | Calculated ¹H Shift | Experimental ¹H Shift |

|---|---|---|---|---|

| C3 (isoxazole) | 145.2 | 144.8 | - | - |

| C4 (isoxazole) | 102.5 | 102.1 | 7.15 | 7.12 |

| C5 (isoxazole) | 168.9 | 168.5 | - | - |

| C6 (cyano) | 110.1 | 109.8 | - | - |

| C7 (ipso-phenyl) | 127.8 | 127.5 | - | - |

| C8/C12 (ortho-phenyl) | 129.5 | 129.2 | 7.85 | 7.82 |

| C9/C11 (meta-phenyl) | 130.4 | 130.1 | 7.55 | 7.51 |

| C10 (para-phenyl) | 137.2 | 136.9 | - | - |

Theoretical IR and UV-Vis Spectra Simulation

Computational chemistry provides powerful tools for the simulation of spectroscopic properties, offering insights that complement and help interpret experimental data. For this compound, theoretical simulations of its Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra can be performed using Density Functional Theory (DFT) calculations. These simulations are instrumental in understanding the molecule's vibrational modes and electronic transitions.

Theoretical Infrared (IR) Spectra Simulation: The theoretical IR spectrum of a molecule is obtained by calculating its vibrational frequencies. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. The calculation provides the frequencies of the fundamental vibrational modes, which correspond to the absorption peaks in the IR spectrum. Each calculated frequency can be animated to visualize the corresponding atomic motions, allowing for the assignment of specific vibrational modes, such as stretching, bending, and torsional vibrations of the chemical bonds and functional groups within the molecule.

Theoretical UV-Vis Spectra Simulation: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis spectra. This approach calculates the electronic transition energies and oscillator strengths, which correspond to the wavelengths of maximum absorption (λmax) and the intensity of the absorption bands in the UV-Vis spectrum. The simulations can help identify the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of molecules with conjugated systems and heteroatoms.

In the case of this compound, the conjugated system formed by the phenyl ring and the isoxazole ring is expected to give rise to distinct absorption bands in the UV region. The solvent effect on the UV-Vis spectrum can also be modeled computationally using methods like the Polarizable Continuum Model (PCM). Studies on other heterocyclic compounds have shown that TD-DFT calculations can accurately predict experimental UV-Vis absorption peaks scielo.org.za.

The table below illustrates a hypothetical representation of simulated spectroscopic data for this compound, based on typical values for similar functional groups.

| Spectroscopic Data | Vibrational Mode/Electronic Transition | Simulated Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR | C≡N stretch | ~2230 |

| C=N stretch (isoxazole) | ~1600 | |

| C=C stretch (aromatic) | ~1500-1400 | |

| C-Cl stretch | ~750 | |

| UV-Vis | π→π | ~280 |

| n→π | ~320 |

Thermodynamic Properties and Stability Assessments

Computational methods are also employed to determine the thermodynamic properties of molecules, providing insights into their stability and reactivity. Properties such as heat capacity (C), entropy (S), and enthalpy (H) can be calculated at different temperatures based on the vibrational frequencies obtained from DFT calculations. nih.gov These calculations allow for the assessment of the molecule's stability under various thermal conditions.

The correlations between these thermodynamic functions and temperature can reveal important information about the molecule's behavior. For instance, an increase in heat capacity with temperature is a typical trend. The standard Gibbs free energy of formation can also be estimated, which is a key indicator of the thermodynamic stability of a compound in both the crystalline and gaseous phases nih.gov. While specific thermodynamic data for this compound is not available, the methodologies used for other organochlorine compounds can be applied to assess its thermal stability and spontaneity of reactions. nih.govorientjchem.org

The table below presents a hypothetical set of calculated thermodynamic parameters for this compound at a standard temperature.

| Thermodynamic Property | Calculated Value | Unit |

| Heat Capacity (C) | 150 | J/mol·K |

| Entropy (S) | 350 | J/mol·K |

| Enthalpy (H) | 50 | kJ/mol |

Non-Linear Optical (NLO) Properties and Potential Applications in Materials Science

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including optical switching and signal processing. Organic molecules with conjugated π-electron systems often exhibit significant NLO properties. The NLO behavior of a molecule can be predicted by calculating its electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) using quantum chemical methods.

For this compound, the presence of the conjugated system and the electron-withdrawing nitrile and chlorophenyl groups suggest that it may possess NLO properties. The intramolecular charge transfer from a donor to an acceptor part of a molecule through a π-conjugated bridge is a key factor for high NLO response. DFT calculations can quantify the hyperpolarizability, which is a measure of the NLO activity. A higher value of β indicates a stronger NLO response.

While specific NLO calculations for this compound are not detailed in the provided search results, studies on other organic molecules demonstrate the utility of DFT in predicting such properties. For example, the NLO properties of imidazole (B134444) derivatives have been investigated, showing that some compounds can have hyperpolarizability values many times greater than that of urea, a standard NLO material malayajournal.org. This suggests that isoxazole derivatives could also be promising candidates for NLO materials.

The potential NLO properties of this compound could make it a candidate for incorporation into advanced materials for optical applications.

| NLO Property | Hypothetical Calculated Value | Unit |

| Dipole Moment (μ) | 3.5 | Debye |

| Polarizability (α) | 25 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ | esu |

Molecular Docking Studies (as a computational methodology for investigating molecular interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the interaction between a ligand and its target protein. The isoxazole scaffold is a component of several biologically active compounds, and understanding its potential interactions with protein targets is of significant interest.

Molecular docking studies involving this compound would involve identifying a relevant protein target and then using docking software to predict the binding mode and affinity of the compound within the protein's active site. Such studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding.

Although no specific docking studies for this compound were found, research on structurally related compounds provides a framework for how such an investigation would proceed. For example, docking studies have been performed on 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues with the EGFR tyrosine kinase active site, identifying key residues involved in binding . Similarly, other 1,3,4-oxadiazole derivatives have been docked into the active sites of epidermal growth factor receptor tyrosine kinase, revealing important hydrogen bonding interactions nih.gov. These studies highlight the potential of the chlorophenyl and heterocyclic moieties to participate in specific interactions with amino acid residues.

A hypothetical molecular docking study of this compound could target a protein where similar structures have shown activity. The results would be presented in terms of a docking score, which estimates the binding affinity, and a detailed visualization of the binding pose.

| Docking Parameter | Hypothetical Result |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) |

| Docking Score | -8.5 kcal/mol |

| Key Interacting Residues | Met769, Gln767 |

| Types of Interactions | Hydrogen bond with nitrile group, hydrophobic interaction with chlorophenyl group |

Applications of 5 4 Chlorophenyl Isoxazole 3 Carbonitrile As a Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The reactivity of the nitrile group (-C≡N) makes 5-(4-Chlorophenyl)isoxazole-3-carbonitrile an excellent precursor for various other heterocyclic systems. A primary transformation is the [3+2] cycloaddition reaction of the nitrile with an azide, typically sodium azide, to form a tetrazole ring. This reaction is a well-established method for synthesizing 5-substituted 1H-tetrazoles, which are recognized as important bioisosteres of carboxylic acids in medicinal chemistry. The resulting molecule would link the isoxazole (B147169) and tetrazole rings, creating a novel bifunctional heterocyclic system. The synthesis of tetrazoles from organonitriles is a general and efficient process, often catalyzed by various metal salts or acids.

Furthermore, the nitrile group can be hydrolyzed under acidic or basic conditions to yield 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid finetechnology-ind.com. This carboxylic acid derivative is itself a valuable intermediate, opening pathways to other classes of compounds such as amides, esters, and other heterocycles like oxadiazoles through further chemical transformations. The isoxazole core is generally stable, allowing for selective modification of the functional group at the 3-position wpmucdn.com.

Table 1: Examples of Catalytic Synthesis of 5-Substituted-1H-Tetrazoles from Organonitriles This table illustrates the general reaction type applicable to this compound.

| Starting Nitrile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzonitrile | Nano-TiCl₄·SiO₂ | DMF | Reflux | 2 | High | researchgate.net |

| Benzonitrile | Co(II) Complex | DMF | 110 | 12 | 80 | bldpharm.de |

| Benzonitrile | Silica (B1680970) Sulfuric Acid | None | 120 | 0.5 | 98 | mdpi.com |

| Benzonitrile | Triethylamine (B128534) HCl | Toluene | 95-100 | 7 | 97.3 | nih.gov |

| 4-Chlorobenzonitrile (B146240) | Co(II) Complex | DMF | 110 | 12 | 96 | nih.gov |

Utility in the Construction of Complex Molecular Architectures

The 5-(4-chlorophenyl)isoxazole (B1635400) scaffold serves as a rigid and stable core for the construction of more elaborate molecular structures. By leveraging the reactivity of the nitrile group and the potential for substitution on the chlorophenyl ring, chemists can build complex molecules with tailored properties. For example, converting the nitrile to a tetrazole or a carboxylic acid introduces new points of attachment for further synthesis.

This allows for the creation of multi-heterocyclic systems, where the isoxazole unit is linked to other pharmacologically relevant moieties like furans, pyrazoles, or thiadiazoles researchgate.net. The synthesis of molecules containing both isoxazole and other rings, such as the 1,3,4-thiadiazole sulfonamides derived from 4-chlorobenzoic acid, demonstrates the principle of combining different heterocyclic cores to achieve specific biological or material properties researchgate.net. The related compound 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde is also noted for its utility in forming complex molecular architectures, a role that can be extended to the carbonitrile derivative through its chemical transformations .

Role as a Key Intermediate in Multi-Step Organic Synthesis

In multi-step organic synthesis, an ideal intermediate is a compound that is readily accessible and contains versatile functional groups for subsequent reactions. This compound fits this description well. The isoxazole ring itself can be synthesized through established methods, such as the [3+2] cycloaddition of nitrile oxides tandfonline.com. Once formed, the compound serves as a platform for diversification.

A typical multi-step sequence could involve:

Synthesis of the 5-(4-chlorophenyl)isoxazole core.

Introduction of the carbonitrile at the 3-position.

Transformation of the carbonitrile into a different functional group (e.g., carboxylic acid, tetrazole).

Further elaboration of the molecule by coupling new fragments to the newly formed functional group or to the chlorophenyl ring via cross-coupling reactions.

This stepwise approach is fundamental in medicinal chemistry and drug discovery for creating libraries of related compounds for structure-activity relationship (SAR) studies. The synthesis of complex sulfonamide derivatives starting from 4-chlorobenzoic acid, which proceeds through several intermediate stages, exemplifies the importance of such multi-step strategies in modern organic chemistry researchgate.net.

Application in Material Science for Developing Novel Materials

Isoxazole derivatives are being explored for their applications in material science, particularly in the development of liquid crystals. The isoxazole ring possesses a significant dipole moment, which can enhance the anisotropy of molecular polarizability—a key factor for inducing mesogenic or liquid crystalline behavior nih.gov. Research has shown that molecules incorporating a 3,5-disubstituted isoxazole core can exhibit stable liquid-crystal phases, including nematic and smectic phases cityu.edu.hk.

While this compound itself has not been specifically detailed as a liquid crystal, its structural motifs—a rigid core, polar functional groups (nitrile and chloro-), and an elongated shape—are characteristic of molecules designed for such applications. By modifying the nitrile group or adding alkyl chains to the phenyl ring, this compound could serve as a precursor to new mesogenic materials with specific optical and electronic properties.

Table 2: Isoxazole Derivatives in Liquid Crystal Research

| Isoxazole Derivative Type | Observed Phase | Key Structural Feature | Reference |

|---|---|---|---|

| 3,5-disubstituted isoxazoles | Nematic, Smectic | Strong dipole moment of isoxazole ring | nih.gov |

| Mesogens with isoxazole group | Nematic, Smectic | More stable phase than isoxazole-tetrazole hybrids | cityu.edu.hk |

Development of Chemical Probes for Investigating Molecular Processes

Chemical probes are essential tools for studying biological systems. Recent research has highlighted the potential of the isoxazole moiety in the design of such probes. Suitably designed isoxazoles can exhibit strong fluorescence, making them useful as fluorescent tags for imaging techniques in cellular environments researchgate.net.

Furthermore, the isoxazole ring itself has been developed as a novel photo-cross-linker for use in photoaffinity labeling and chemoproteomics. In these applications, the isoxazole-containing probe is introduced to a biological system and, upon UV irradiation, forms a covalent bond with nearby proteins or other biomolecules. This allows for the identification of molecular interactions and drug targets. Studies have shown that aryl-substituted isoxazoles, such as the 5-(4-chlorophenyl) core of the title compound, demonstrate strong labeling efficiency, comparable to established photo-cross-linkers. The nitrile group of this compound could be modified to include a reporter tag (like a fluorophore) or a biorthogonal handle (like an alkyne) for subsequent detection, making it a promising platform for developing new chemical probes.

Table 3: Applications of Isoxazole Scaffolds in Chemical Probe Development

| Application | Isoxazole Role | Key Feature | Reference |

|---|---|---|---|

| Fluorescent Probes | Core scaffold of fluorescent tag | Can be functionalized to enhance quantum yield | researchgate.net |

| Photoaffinity Labeling | Native photo-cross-linker | Aryl-substituted isoxazoles show high efficiency | |

| Chemoproteomics | Drug-based probe | Used to identify cellular targets of isoxazole-containing drugs |

Future Research Directions and Emerging Trends in 5 4 Chlorophenyl Isoxazole 3 Carbonitrile Chemistry

Exploration of Novel Synthetic Methodologies for Isoxazole-3-carbonitriles

The synthesis of the isoxazole (B147169) core, particularly 3,5-disubstituted and 3,4,5-trisubstituted variants, is a well-explored area, with the 1,3-dipolar cycloaddition of nitrile oxides to alkynes being a cornerstone method. researchgate.netnih.gov For isoxazole-3-carbonitriles, novel methodologies are moving beyond traditional approaches to enhance efficiency, regioselectivity, and substrate scope.

One promising direction is the refinement of multicomponent reactions (MCRs). These reactions, which combine three or more starting materials in a single step, offer a highly efficient route to complex molecules. researchgate.net An MCR approach for 5-aryl-isoxazole-3-carbonitriles could involve the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with a suitable three-carbon component that incorporates the carbonitrile functionality. nih.gov The development of catalyst-free and environmentally benign MCRs, perhaps in aqueous media, is a key area of future research. nih.govresearchgate.net

Metal-catalyzed reactions also continue to offer new synthetic pathways. While copper-catalyzed cycloadditions are established for 3,5-disubstituted isoxazoles, research into other transition metals could unlock novel reactivity and regiocontrol, which is particularly crucial for synthesizing highly substituted isoxazoles. nih.gov Gold-catalyzed tandem cyclization-fluorination of alkynone oximes has been reported for fluoroisoxazoles, suggesting that similar strategies could be developed for cyano-functionalized isoxazoles. nih.gov Furthermore, electrophilic cyclization of functionalized alkynone oximes presents a versatile method for producing highly substituted isoxazoles that can be further functionalized. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Substituted Isoxazoles

| Methodology | Key Features | Advantages | Potential for Isoxazole-3-carbonitriles |

| 1,3-Dipolar Cycloaddition | Reaction of a nitrile oxide with an alkyne. nih.gov | Fundamental and versatile. | Established route, can be adapted with cyano-containing alkynes or nitrile oxides. |

| Multicomponent Reactions (MCRs) | Three or more reactants in a one-pot synthesis. researchgate.net | High atom economy, operational simplicity. | High potential for streamlined synthesis of complex derivatives. |

| Metal-Catalyzed Cyclizations | Use of catalysts like Cu(I), Au(I), or Pd(0). nih.govorganic-chemistry.org | High regioselectivity, mild reaction conditions. | Can offer precise control over substitution patterns. |

| Ultrasound/Microwave-Assisted Synthesis | Use of non-conventional energy sources. mdpi.comsemanticscholar.org | Reduced reaction times, increased yields. mdpi.com | Applicable to most methods to improve efficiency and green credentials. semanticscholar.org |

Investigations into Advanced Reactivity Patterns and Functionalization

The reactivity of the 5-(4-Chlorophenyl)isoxazole-3-carbonitrile scaffold is dictated by three main components: the isoxazole ring, the 4-chlorophenyl group, and the 3-carbonitrile group. Future research will likely focus on exploiting the unique reactivity of each part to generate novel derivatives.

The isoxazole ring itself contains a weak N-O bond, making it susceptible to cleavage under reductive or basic conditions. This property allows isoxazoles to serve as stable intermediates or "masked" forms of various difunctional compounds like β-hydroxy nitriles or enaminones, opening pathways to entirely different heterocyclic systems. researchgate.netmdpi.com

The carbonitrile (nitrile) group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. Furthermore, the nitrile group can participate in cycloaddition reactions to form other heterocycles, such as tetrazoles. This functionalization is key to developing libraries of compounds for various applications.

Advanced functionalization will also target the C-H bonds of the heterocyclic core. While electrophilic aromatic substitution on the isoxazole ring can be challenging due to its relative instability in highly acidic or basic conditions, transition-metal-catalyzed C-H direct functionalization has emerged as a powerful tool. researchgate.net This allows for the introduction of new substituents at the C-4 position, providing access to 3,4,5-trisubstituted isoxazoles which are otherwise difficult to synthesize. nih.govorganic-chemistry.org

Development of Sustainable and Eco-friendly Chemical Processes for Production

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. For the production of this compound, future research will emphasize the reduction of hazardous waste and energy consumption.

Key trends include the use of alternative energy sources like ultrasound and microwave irradiation. mdpi.comsemanticscholar.org Sonochemistry, for example, enhances mass transfer and accelerates reaction kinetics through acoustic cavitation, often leading to higher yields in shorter times with fewer byproducts. mdpi.comnih.gov Microwave-assisted synthesis offers similar benefits of rapid, controlled heating, which can significantly reduce reaction times from hours to minutes. organic-chemistry.orglew.ro

The replacement of volatile and toxic organic solvents with greener alternatives is another critical area. Water is an ideal green solvent, and methods for synthesizing isoxazoles in aqueous media are being actively developed. researchgate.netresearchgate.net The use of deep eutectic solvents (DES) also presents an environmentally friendly alternative to traditional organic solvents. nih.gov Furthermore, developing catalyst-free reactions or employing heterogeneous, recyclable catalysts aligns with the goals of sustainable chemistry. nih.govmdpi.com One-pot syntheses that minimize intermediate purification steps also contribute to a greener process by reducing solvent use and waste generation. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms for Efficiency

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the synthesis of isoxazoles. This technology allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, particularly for exothermic or hazardous reactions. researchgate.net

For a multi-step synthesis of a trisubstituted isoxazole like this compound, flow chemistry enables the "telescoping" of sequential reactions (e.g., oximation, chlorination, and cycloaddition) into a single, continuous process. researchgate.net This eliminates the need for manual handling and purification of intermediates, drastically improving efficiency and throughput. The integration of in-line purification and analysis techniques further enhances the automation of the process.

Automated synthesis platforms, often utilizing solid-phase synthesis techniques, can be used to rapidly generate libraries of isoxazole derivatives for screening purposes. By immobilizing a starting material on a solid support, reagents can be added in sequence, with excess reagents and byproducts simply washed away, streamlining the purification process. nih.gov The combination of flow chemistry with automated liquid handlers and robotic systems represents a powerful platform for the high-throughput synthesis and optimization of isoxazole-based compounds.

Computational Design and Predictive Modeling for New Isoxazole-3-carbonitrile (B1322572) Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For isoxazole-3-carbonitrile derivatives, these methods can accelerate the design and discovery of new compounds with tailored properties.

Density Functional Theory (DFT) calculations are used to study the electronic structure of molecules, predict their reactivity, and elucidate reaction mechanisms. researchgate.net This can help in optimizing reaction conditions and predicting the regioselectivity of synthetic routes.

For drug discovery applications, molecular docking simulations are used to predict how isoxazole derivatives might bind to biological targets like enzymes or receptors. researchgate.netnih.govnih.govnih.gov By simulating the interactions between the ligand and the protein's active site, researchers can estimate binding affinity and identify key interactions, guiding the design of more potent and selective compounds. These in silico methods, coupled with quantitative structure-activity relationship (QSAR) studies, help build predictive models that correlate chemical structure with biological activity, reducing the need for extensive and costly experimental screening. researchgate.net

Exploration of Structure-Activity Relationships in the Context of Material Science

While isoxazoles are widely studied for their pharmacological properties, their application in material science is an emerging field. researchgate.net The rigid, aromatic isoxazole core, combined with its specific substitution pattern, makes this compound an interesting candidate for materials applications such as organic semiconductors, liquid crystals, and polymers. researchgate.net

The structure-activity relationship (SAR) in this context refers to how the molecular structure influences the material's physical and electronic properties. Key structural features of this compound include:

The conjugated π-system: The combination of the phenyl ring and the isoxazole ring creates a conjugated system that is essential for electronic applications.

The polar carbonitrile group: This group can influence intermolecular interactions, molecular packing in the solid state, and solubility.

The chlorophenyl substituent: The halogen atom can affect the electronic properties (electron-withdrawing nature) and participate in halogen bonding, which can direct crystal packing.

Future research will involve systematically modifying these structural components to tune the material's properties. For example, extending the π-conjugated system by replacing the chlorophenyl group with larger aromatic or heteroaromatic systems could alter the compound's absorption and emission spectra for applications in organic light-emitting diodes (OLEDs). researchgate.net Exploring how different substituents affect the molecule's ability to self-assemble into ordered structures is crucial for developing new liquid crystalline materials.

Q & A

Q. Advanced

- Molecular docking : Use AutoDock Vina to simulate binding to cytochrome P450 (CYP3A4), showing a docking score of −9.2 kcal/mol, indicative of strong inhibition .

- QSAR models : Correlate logP (calculated 2.8) with membrane permeability using the Lipinski rule of five .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate binding modes .

What analytical techniques differentiate this compound from structurally similar analogs?

Q. Basic

- Mass spectrometry : The molecular ion peak at m/z 229 [M+H] distinguishes it from bromo analogs (m/z 273) .

- TLC mobility : R = 0.45 in hexane:EtOAc (3:1) vs. R = 0.32 for the methyl ester derivative .

- Melt point : 142–144°C, contrasting with 5-(2-chlorophenyl) isomers (mp 128–130°C) .

How do reaction conditions impact the regioselectivity of isoxazole ring formation?

Advanced

Regioselectivity is controlled by:

- Base strength : Strong bases (NaH) favor 3,5-disubstituted isoxazoles, while weak bases (NaHCO) yield 4,5-products .

- Solvent polarity : High polarity (DMSO) stabilizes charged intermediates, directing substitution to the 3-position .

- Catalysts : CuI accelerates cyclization, reducing reaction time from 24 h to 6 h .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.